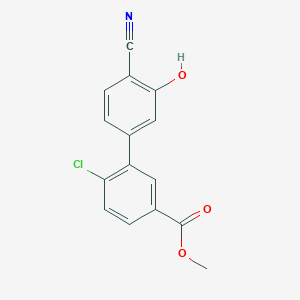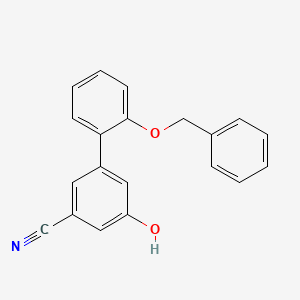
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% (4B2C) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 79-80 °C, and it is soluble in many organic solvents. 4B2C has become increasingly popular due to its low cost, ease of synthesis, and wide range of uses in scientific research.
Scientific Research Applications
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% is widely used in scientific research due to its ability to act as a fluorescent dye, as well as its low cost and ease of synthesis. It has been used in a variety of applications, such as in the study of cell signaling pathways, DNA sequencing, and bacterial detection. It has also been used to study the effects of drugs on cells, as well as to detect and quantify proteins in biological samples.
Mechanism of Action
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% is a fluorescent dye, which means that it absorbs light in the visible range and emits light in the near-infrared range. This allows it to be used in a variety of applications, such as imaging and detecting proteins in biological samples. Additionally, 4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% can be used to study the effects of drugs on cells, as it has been found to bind to certain proteins and modulate their activity.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to bind to certain proteins, such as the N-methyl-D-aspartate (NMDA) receptor, and modulate its activity. Additionally, it has been used to study the effects of drugs on cells, as it has been found to bind to certain proteins and modulate their activity.
Advantages and Limitations for Lab Experiments
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% has several advantages for lab experiments, such as its low cost and ease of synthesis. Additionally, it is a fluorescent dye, which means that it can be used in a variety of applications, such as imaging and detecting proteins in biological samples. However, it also has some limitations, such as its low fluorescence intensity and its tendency to form aggregates in solution.
Future Directions
There are several potential future directions for 4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% research. One potential direction is to further study its effects on proteins and cell signaling pathways. Additionally, its potential applications in drug development and disease diagnosis could be explored. Furthermore, its ability to be used as an imaging agent could be further investigated. Finally, its ability to be used as a fluorescent dye could be explored further, such as in the development of new fluorescent dyes.
Synthesis Methods
4-(3-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a reaction of 4-bromoacetophenone and benzyl cyanide in the presence of sodium hydroxide or potassium carbonate. The reaction is performed in a solvent, such as ethanol or methanol, and is heated at a temperature of 70-80 °C for 1-2 hours. Upon completion, the reaction mixture is cooled and the product is isolated by filtration. The product is then purified by recrystallization in a suitable solvent, such as ethyl acetate.
properties
IUPAC Name |
2-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXNYIGRFIEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685003 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-cyanophenol | |
CAS RN |
1261953-12-1 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














